N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide
Description
N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide is a structurally complex compound featuring a spirocyclic scaffold (6-azaspiro[2.5]octane) with two fluorine atoms at the 1,1-positions and an acetamide group appended to a para-substituted phenyl ring. The spirocyclic system introduces conformational rigidity, which is advantageous in medicinal chemistry for enhancing target binding specificity and metabolic stability. The difluoro substituents likely modulate electronic properties and lipophilicity, while the acetamide moiety may contribute to hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
N-[4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O2/c1-11(21)19-13-4-2-12(3-5-13)14(22)20-8-6-15(7-9-20)10-16(15,17)18/h2-5H,6-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUFKDUBWWDJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC3(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azaspirooctane Core: The azaspirooctane core can be synthesized through a cyclization reaction involving a suitable amine and a difluorinated alkyl halide.
Introduction of the Carbonyl Group: The carbonyl group is introduced via an acylation reaction using an appropriate acyl chloride or anhydride.
Coupling with Phenylacetamide: The final step involves coupling the azaspirooctane intermediate with phenylacetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the carbonyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce new substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, halogenated, or other substituted derivatives.
Scientific Research Applications
N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The difluoro-substituted azaspirooctane core may interact with enzymes or receptors, leading to modulation of their activity. The phenylacetamide moiety can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Example 68 from EP 4 374 877 A2
A structurally related compound, (4aR)-N-[2-(6-chloro-5-cyanopyridin-3-yl)-4-(trifluoromethyl)phenyl]-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide, shares the following features:
- Fluorinated substituents : The 2,3-difluorophenyl group mirrors the difluoro substitution pattern in the target compound.
- Synthetic methodology : Both compounds employ phase-transfer catalysis and reverse-phase chromatography for purification.
| Property | Target Compound | Example 68 |
|---|---|---|
| Molecular Formula | C₁₈H₁₉F₂N₃O₂ (estimated) | C₂₈H₂₀ClF₅N₅O₃ |
| Molecular Weight | ~379.36 g/mol | 616.93 g/mol |
| Key Functional Groups | 1,1-Difluoro, spiro[2.5]octane, acetamide | Chloro, cyano, trifluoromethyl, difluorophenyl |
| Purification Method | C18 reverse-phase chromatography (inferred) | C18 reverse-phase chromatography |
Reference Example 107 from EP 4 374 877 A2
This compound, 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide, highlights:
- Larger spirocyclic system: A 5,6-diazaspiro[3.5]nonane core vs. the smaller 6-azaspiro[2.5]octane in the target compound.
- HPLC retention : Reported HPLC retention time of 1.62 minutes under acidic conditions, suggesting moderate polarity.
| Property | Target Compound | Reference Example 107 |
|---|---|---|
| Spiro Ring Size | [2.5] octane | [3.5] nonane |
| Fluorine Atoms | 2 | 6 (3× CF₃) |
| Molecular Weight | ~379.36 g/mol | 700 g/mol (LCMS: m/z 700 [M+H]⁺) |
Functional Analogues with Acetamide Moieties
N-(4-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide
This compound (CAS 1219562-93-2) shares the acetamide-phenyl backbone but replaces the spirocyclic system with a pyridazinone ring. Key differences include:
- Core structure: Pyridazinone vs. spiroazetidine.
- Bioactivity implications: Pyridazinones are associated with anti-inflammatory and antimicrobial activity, whereas spirocycles are more common in CNS-targeted drugs.
| Property | Target Compound | Pyridazinone Analogue |
|---|---|---|
| Molecular Formula | C₁₈H₁₉F₂N₃O₂ (estimated) | C₂₀H₁₆FN₃O₃ |
| Molecular Weight | ~379.36 g/mol | 365.4 g/mol |
| Functional Groups | Spirocycle, difluoro | Pyridazinone, 4-fluorophenyl |
Key Research Findings and Implications
- Spirocyclic Rigidity: Smaller spiro systems (e.g., [2.5] octane) may offer better solubility than larger analogues ([3.5] nonane) due to reduced molecular weight and steric bulk.
- Fluorination Impact : The 1,1-difluoro substitution in the target compound likely balances metabolic stability and polarity compared to heavily trifluoromethylated derivatives.
- Synthetic Challenges : Both the target compound and its analogues require advanced purification techniques (e.g., reverse-phase HPLC), indicating high complexity in synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
